

# 4-Amino-2,3-difluorobenzonitrile: A Key Intermediate in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: 4-Amino-2,3-difluorobenzonitrile

Cat. No.: B053060

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## Application Notes

Introduction: **4-Amino-2,3-difluorobenzonitrile** is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the amino, cyano, and difluoro functional groups on the benzene ring provides multiple reactive sites, making it a versatile precursor for the construction of complex heterocyclic structures prevalent in medicinal chemistry. The fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific, publicly documented applications of **4-Amino-2,3-difluorobenzonitrile** are not abundant, its structural motifs suggest its potential utility in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties: A summary of the key physicochemical properties of **4-Amino-2,3-difluorobenzonitrile** is presented in Table 1. This data is essential for reaction planning, safety assessment, and quality control.

Table 1: Physicochemical Properties of **4-Amino-2,3-difluorobenzonitrile**

| Property          | Value   | Reference           |
|-------------------|---|---------------------|
| CAS Number        | 112279-71-7   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> N <sub>2</sub> | <a href="#">[2]</a> |
| Molecular Weight  | 154.12 g/mol  | <a href="#">[2]</a> |
| Appearance        | Colorless to light yellow solid                             |                     |
| Melting Point     | 108-110 °C  |                     |
| Boiling Point     | 268.6 °C at 760 mmHg  | <a href="#">[2]</a> |
| Density           | 1.36 g/cm <sup>3</sup>                                      | <a href="#">[2]</a> |
| Flash Point       | 116.3 °C  | <a href="#">[2]</a> |
| Vapor Pressure    | 0.0076 mmHg at 25°C   | <a href="#">[2]</a> |

Reactivity and Synthetic Potential: The chemical reactivity of **4-Amino-2,3-difluorobenzonitrile** is dictated by its three primary functional groups:

- Amino Group (-NH<sub>2</sub>): The amino group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, arylation, and diazotization. It is a key handle for introducing substituents and building out molecular complexity.
- Cyano Group (-CN): The nitrile functionality can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions to form various heterocyclic rings.
- Difluorinated Benzene Ring: The fluorine atoms modulate the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups. They can also serve as sites for nucleophilic aromatic substitution under specific conditions.

This combination of functional groups makes **4-Amino-2,3-difluorobenzonitrile** an attractive starting material for the synthesis of a variety of heterocyclic scaffolds, which are common cores in many drug molecules.

## Experimental Protocols

While specific detailed protocols for the use of **4-Amino-2,3-difluorobenzonitrile** in the synthesis of named pharmaceutical compounds are not readily available in the public domain, a general protocol for a common transformation, nitrile hydrolysis, is provided below. This reaction is a fundamental step in converting the nitrile group to a carboxylic acid, which can then be used in further synthetic elaborations such as amide bond formation.

#### Protocol 1: Hydrolysis of **4-Amino-2,3-difluorobenzonitrile** to 4-Amino-2,3-difluorobenzoic Acid

This protocol is a representative procedure for the hydrolysis of an aminobenzonitrile and can be adapted for **4-Amino-2,3-difluorobenzonitrile**.

#### Materials:

- **4-Amino-2,3-difluorobenzonitrile**
- Sodium hydroxide (NaOH), 1 M aqueous solution
- Concentrated hydrochloric acid (HCl)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- pH paper or pH meter
- Buchner funnel and filter paper
- Suitable recrystallization solvent (e.g., ethanol/water mixture)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend **4-Amino-2,3-difluorobenzonitrile** (1.0 eq) in a 1 M aqueous solution

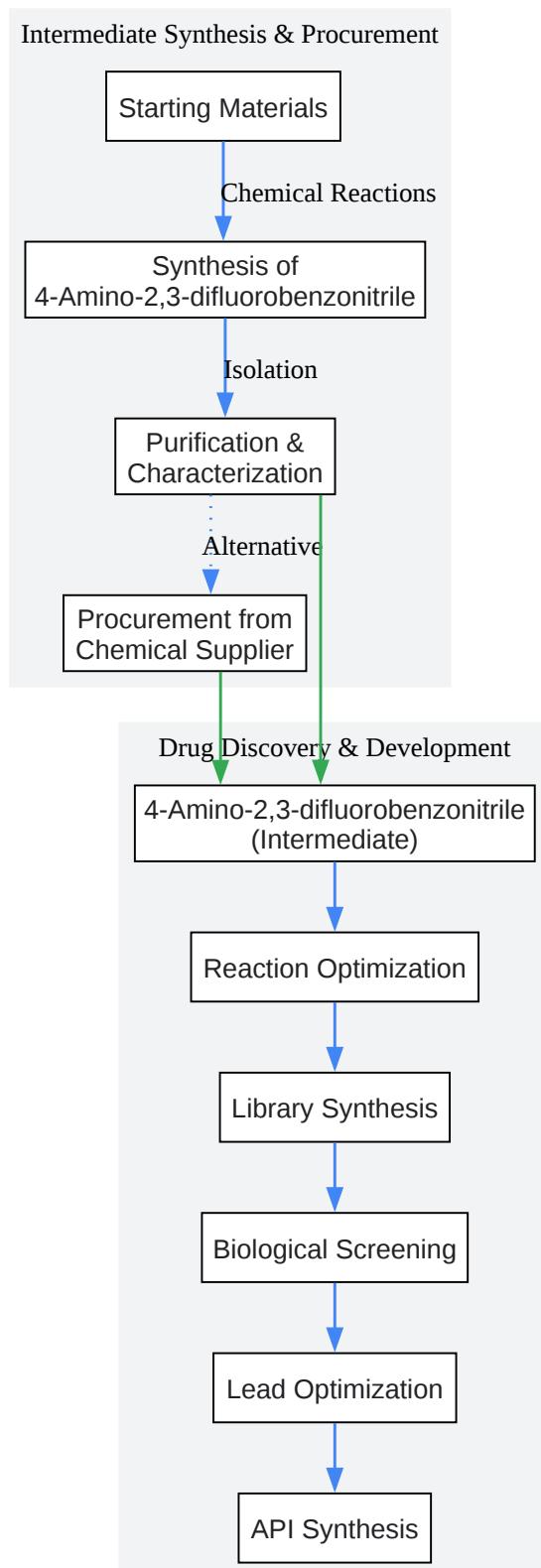
of sodium hydroxide.

- Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 24 hours.
- Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (approximately pH 1-2), leading to the precipitation of the product.
- Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system to yield 4-Amino-2,3-difluorobenzoic acid.

## Visualizations

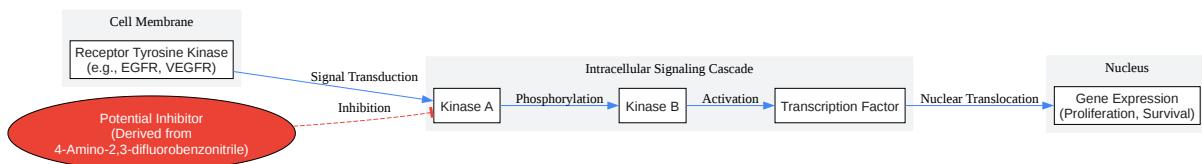
Logical Workflow for Pharmaceutical Intermediate Synthesis:

The following diagram illustrates a generalized workflow for the utilization of a chemical intermediate like **4-Amino-2,3-difluorobenzonitrile** in a pharmaceutical research and development setting.

[Click to download full resolution via product page](#)**Workflow for utilizing 4-Amino-2,3-difluorobenzonitrile.**

## Potential Signaling Pathway Involvement:

Given the prevalence of fluorinated aminobenzonitriles as precursors for kinase inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a drug synthesized from **4-Amino-2,3-difluorobenzonitrile**.



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Hypothetical kinase inhibition by a derivative.

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## References

- 1. 112279-71-7 Cas No. | 4-Amino-2,3-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 2. 4-Amino-2,3-Difluorobenzonitrile | 112279-71-7-Molbase [molbase.com]
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